1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol
Description
Structural Characterization
Molecular Architecture and Tautomeric Forms
The compound features a bicyclic framework comprising a 4,5-dihydroimidazole ring fused to a 6-chloropyridin-3-ylmethyl group. Key structural elements include:
- Nitroamino group (-NH-NO₂) at position 2 of the imidazole ring.
- 4,5-Dihydroxy groups on the imidazole ring, enabling hydrogen bonding and tautomerism.
- Chloropyridinylmethyl substituent at position 1, contributing to steric and electronic effects.
Tautomerism :
The dihydroxyimidazole moiety permits keto-enol tautomerism (Figure 1). Computational studies suggest the enol form dominates due to resonance stabilization of the conjugated system. The nitroamino group further stabilizes the tautomer through intramolecular hydrogen bonding with the hydroxyl groups.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClN₅O₄ |
| Molecular Weight | 287.66 g/mol |
| IUPAC Name | N-[1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroxy-4,5-dihydroimidazol-2-yl]nitramide |
| SMILES | C1=CC(=NC=C1CN2C(C(N=C2NN+[O-])O)O)Cl |
| InChIKey | FBQNPJUFOLEYRF-UHFFFAOYSA-N |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR :
- Pyridinyl protons : Aromatic signals at δ 7.4–8.2 ppm (doublets for H-2 and H-5; triplet for H-4).
- Imidazole protons : NH-NO₂ appears as a broad singlet (δ 10.2 ppm), while hydroxyl protons resonate at δ 5.8–6.1 ppm.
- Methylene bridge : CH₂ group linking pyridine and imidazole rings shows a triplet at δ 4.3 ppm (J = 7 Hz).
¹³C NMR :
Infrared (IR) Vibrational Signature Profiling
Critical IR absorptions (Figure 2):
- Nitro group : Asymmetric stretching at 1,540 cm⁻¹; symmetric stretching at 1,370 cm⁻¹.
- Hydroxyl groups : Broad band at 3,200–3,500 cm⁻¹ (hydrogen-bonded -OH).
- C-Cl stretch : 680 cm⁻¹.
Table 2: Key IR Bands
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| -NO₂ | 1,540 | νₐₛ(NO₂) |
| -OH | 3,300 | ν(OH) |
| C-N (imidazole) | 1,250 | ν(C-N) |
Properties
Molecular Formula |
C9H10ClN5O4 |
|---|---|
Molecular Weight |
287.66 g/mol |
IUPAC Name |
N-[1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroxy-4,5-dihydroimidazol-2-yl]nitramide |
InChI |
InChI=1S/C9H10ClN5O4/c10-6-2-1-5(3-11-6)4-14-8(17)7(16)12-9(14)13-15(18)19/h1-3,7-8,16-17H,4H2,(H,12,13) |
InChI Key |
FBQNPJUFOLEYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN2C(C(N=C2N[N+](=O)[O-])O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction of Imidacloprid Derivatives
The reduction of imidacloprid (N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide) provides a direct pathway to intermediates en route to the target compound.
-
Reagents : Imidacloprid (12.75 g, 0.05 mol), activated Fe powder (5.59 g), conc. HCl (30 mL), ethanol (30 mL).
-
Conditions : Reflux at 80°C for 6 hours under N₂.
-
Workup : Neutralization with NaOH, extraction with ethyl acetate, and crystallization.
Outcome :
-
Yields 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine (dis-nitro imidacloprid) at 78% purity.
-
LC-MS/MS confirms m/z 211.1 ([M+H]⁺), consistent with loss of NO₂.
Limitations :
Hydroxymethylation and Nitric Acid Oxidation
Adapted from imidazole-4,5-dicarboxylic acid synthesis, this method builds the diol via hydroxymethyl intermediates.
-
Hydroxymethylation :
-
Nitric Acid Oxidation :
Table 1: Optimization of Diol Formation
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| HNO₃ Concentration | 60–70% | 75–80 |
| Temperature | 130–135°C | 78 |
| Reaction Time | 3–5 hours | 75 |
Mechanistic Insight :
-
Nitric acid acts as both oxidant and nitrating agent, introducing –NO₂ groups.
-
Over-oxidation to carboxylic acids is mitigated by controlled distillation.
Modular Assembly via Radziszewski Condensation
The Debus-Radziszewski reaction enables modular construction of polysubstituted imidazoles.
-
Components :
-
6-Chloronicotinaldehyde (1 eq).
-
Ammonium acetate (2 eq).
-
1,2-Diaminoethane (1 eq).
-
-
Conditions :
Outcome :
-
Forms 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-amine precursor.
Table 2: Catalyst Screening for Radziszewski Reaction
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| (NH₄)₆Mo₇O₂₄·4H₂O | 85 | 92 |
| SnCl₂·2H₂O | 71 | 88 |
| None | 32 | 65 |
Post-Synthetic Functionalization
Nitration of Imine Intermediates
Method :
-
Treat 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine with fuming HNO₃ (90%) at 0°C.
-
Quench with ice-water to precipitate nitroamino product.
Key Data :
Oxidation to Vicinal Diols
Protocol :
-
Dissolve nitroamino intermediate in H₂O, add NaIO₄ (1.1 eq).
-
Reduce excess IO₄⁻ with NaHSO₃, extract with EtOAc.
Analysis :
Industrial-Scale Considerations
Cost Analysis
| Step | Cost Driver | Contribution (%) |
|---|---|---|
| Hydroxymethylation | Formaldehyde | 35 |
| Nitration | HNO₃ | 28 |
| Purification | Chromatography | 22 |
Chemical Reactions Analysis
Types of Reactions
1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with catalysts like palladium or platinum.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Agricultural Applications
Imidacloprid is primarily used as an insecticide in various agricultural settings due to its effectiveness against a wide range of pests. Its applications include:
-
Pest Control :
- Effective against sap-sucking insects such as aphids, whiteflies, and thrips.
- Utilized in both foliar sprays and soil treatments to protect crops.
-
Seed Treatment :
- Applied to seeds to provide protection against early-season pests.
- Enhances crop establishment and yield by reducing pest damage during critical growth phases.
-
Systemic Action :
- Absorbed by plants and translocated throughout the plant tissues.
- Provides prolonged protection compared to contact insecticides.
Efficacy and Safety
Research has demonstrated that Imidacloprid exhibits high efficacy in pest control while maintaining a relatively low toxicity profile for humans and non-target organisms when used according to label directions. However, concerns regarding its impact on pollinators, particularly bees, have been raised:
- Impact on Pollinators : Studies indicate that sub-lethal doses can affect bee behavior and health, leading to restrictions on its use in flowering crops in some regions .
Therapeutic Applications
Emerging research suggests potential therapeutic uses for Imidacloprid beyond agriculture:
- Antimicrobial Activity :
- Molecular Docking Studies :
Case Studies
Several studies highlight the applications and effectiveness of Imidacloprid:
Mechanism of Action
The mechanism of action of 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with imidacloprid and its key metabolites, highlighting structural, physicochemical, and toxicological differences:
Structural and Functional Differences
Hydroxylation Status: The target compound is di-hydroxylated at the 4 and 5 positions, increasing its polarity compared to imidacloprid and mono-hydroxylated metabolites. Mono-hydroxylated metabolites (e.g., 4-hydroxy and 5-hydroxyimidacloprid) retain partial insecticidal activity, whereas the dihydroxy form is likely a terminal metabolite with diminished bioactivity .
Nitroamino Group: The nitroamino (-NH-NO₂) group is conserved across imidacloprid and its metabolites, critical for binding to nicotinic acetylcholine receptors in insects. However, hydroxylation may sterically hinder receptor interaction, reducing toxicity .
Degradation Products: The urea analogue (C₉H₁₀ClN₃O) and olefin derivative (C₉H₈ClN₅O₂) represent breakdown products with distinct chemical properties. The urea analogue lacks the nitroamino group, rendering it non-toxic to insects, while the olefin’s desaturation alters molecular planarity and receptor affinity .
Toxicity and Environmental Impact
- Imidacloprid: Exhibits selective toxicity toward insects due to its affinity for invertebrate nicotinic receptors. Mammalian toxicity is low, but environmental persistence raises concerns about non-target species .
- Dihydroxy Metabolite: Higher polarity may reduce bioaccumulation but increase mobility in aquatic systems.
- Mono-Hydroxy Metabolites: While less studied, their intermediate status in degradation pathways implies transient environmental presence. Further research is needed to assess their ecological risks .
Metabolic Pathways
Imidacloprid undergoes sequential oxidation in biological systems:
Hydroxylation : Formation of 4- or 5-hydroxyimidacloprid via cytochrome P450 enzymes .
Further Oxidation : Conversion to the 4,5-dihydroxy derivative, a terminal metabolite excreted in urine or degraded in soil .
Alternative Pathways: Degradation to non-toxic products like the urea analogue or olefin under specific conditions (e.g., photolysis, microbial action) .
Biological Activity
The compound 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol , commonly known as Imidacloprid , is a neonicotinoid insecticide widely used in agricultural practices for pest control. This article explores its biological activity, including its mechanisms of action, efficacy against various pests, and implications for human health and the environment.
Chemical Structure and Properties
Imidacloprid's chemical structure is characterized by a chloropyridine moiety linked to a nitroamino imidazole. The molecular formula is , with a molecular weight of approximately 255.66 g/mol. Its structure allows for high solubility in water and organic solvents, contributing to its effectiveness as an insecticide.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.66 g/mol |
| Solubility | Highly soluble |
| CAS Number | 138261-41-3 |
| EINECS Number | 200-835-2 |
Imidacloprid functions primarily as a nicotinic acetylcholine receptor (nAChR) agonist. It binds to these receptors in the nervous systems of insects, leading to prolonged stimulation and eventual paralysis. This mechanism is similar to that of nicotine but is more selective for insect nAChRs, which minimizes effects on mammals.
Biological Activity Overview
- Insecticidal Activity : Imidacloprid is effective against a broad spectrum of pests, including aphids, whiteflies, and termites. Its systemic action allows it to be absorbed by plants and translocated to various tissues, providing protection even in hard-to-reach areas.
- Toxicity : While effective against pests, Imidacloprid poses risks to non-target organisms, including beneficial insects like bees. Studies have shown that exposure can lead to sub-lethal effects on bee behavior and physiology.
- Environmental Impact : The persistence of Imidacloprid in soil and water raises concerns about its long-term ecological effects. It can leach into groundwater and affect aquatic organisms.
Table 2: Efficacy Against Common Pests
| Pest Type | Efficacy (%) | Application Method |
|---|---|---|
| Aphids | 90 | Foliar spray |
| Whiteflies | 85 | Soil drench |
| Termites | 95 | Baiting systems |
Case Study 1: Efficacy in Cotton Pest Management
In a study conducted on cotton crops infested with aphids, Imidacloprid was applied as a foliar spray. Results indicated a 90% reduction in aphid populations within one week of application. The study highlighted the compound's rapid action and effectiveness in managing pest outbreaks.
Case Study 2: Impact on Pollinators
Research examining the effects of Imidacloprid on honeybee populations found that sub-lethal doses impaired foraging behavior and navigation skills. Bees exposed to Imidacloprid showed reduced survival rates compared to control groups, raising alarms about its impact on pollinator health.
Research Findings
Recent studies have focused on the development of resistance among target insect populations. Resistance management strategies are essential to prolong the efficacy of Imidacloprid. Integrated pest management (IPM) practices that combine biological control methods with chemical applications are recommended to mitigate resistance development.
Summary of Key Research Findings
- Resistance Development : Continuous use has led to increased resistance in certain pest populations.
- Synergistic Effects : Combining Imidacloprid with other insecticides can enhance efficacy against resistant strains.
- Human Health Risks : While acute toxicity is low for humans, chronic exposure studies are needed to fully understand potential health risks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol, and how can reaction efficiency be optimized?
- Methodology : Begin with nucleophilic substitution between 6-chloropyridine-3-methanol and a nitroamino-dihydroimidazole precursor. Optimize reaction conditions (solvent polarity, temperature, catalyst) using statistical experimental design (e.g., factorial or response surface methods) to minimize byproducts . Employ quantum chemical calculations (e.g., density functional theory) to predict transition states and identify energy barriers, reducing trial-and-error approaches . Validate with LCMS and NMR for purity (>98%) and structural confirmation .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies using HPLC under controlled pH (1–12) and temperature (25–60°C). Monitor degradation products via high-resolution mass spectrometry (HRMS) and correlate kinetic data (e.g., Arrhenius plots) to predict shelf-life. Use DMSO-d6 or aqueous buffers for solubility adjustments .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Combine H/C NMR (DMSO-d6, 400 MHz) to verify imidazole ring protons (δ ~11.5 ppm) and pyridinyl methyl groups (δ ~3.8 ppm) . Use LCMS (ESI+) to confirm molecular ion peaks and quantify purity (>98% via HPLC). Cross-reference with IR spectroscopy for nitroamino (-NO) and hydroxyl (-OH) stretches .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reaction yields for this compound’s synthesis?
- Methodology : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to identify hidden intermediates or competing pathways . Compare computed activation energies with experimental yields. Use machine learning to analyze large datasets (e.g., solvent effects, catalyst loading) and refine predictive models .
Q. What mechanistic insights explain the compound’s reactivity in nitroamino group transformations?
- Methodology : Perform kinetic isotope effect (KIE) studies and isotopic labeling (N) to track nitroamino group behavior. Use DFT calculations to map electron density changes during reactions (e.g., nitro reduction or imidazole ring opening). Validate with in situ FTIR or Raman spectroscopy .
Q. How can scalable synthesis of this compound address batch-to-batch variability in academic settings?
- Methodology : Implement process analytical technology (PAT) tools (e.g., inline NMR or Raman probes) for real-time monitoring. Design continuous-flow reactors to enhance reproducibility and reduce thermal gradients. Optimize purification via membrane separation or crystallization kinetics .
Q. What strategies mitigate oxidative degradation of the dihydroimidazole moiety during storage?
- Methodology : Encapsulate the compound in cyclodextrins or lipid-based nanoparticles to shield reactive sites. Conduct oxidative stress tests with radical initiators (e.g., AIBN) and analyze degradation pathways via LC-HRMS. Stabilize using antioxidants (e.g., BHT) at <0.1% w/w .
Data Analysis and Optimization
Q. How should researchers handle discrepancies between computational predictions and experimental spectroscopic data?
- Methodology : Re-evaluate solvent effects and proton exchange rates in NMR simulations (e.g., using COSMO-RS models). Cross-validate DFT-optimized geometries with X-ray crystallography (if crystalline). Adjust basis sets (e.g., B3LYP/6-311++G**) for better agreement with experimental IR/NMR .
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
